![molecular formula C7H4BrFN2S B12833553 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzoimidazole ring, along with a thione group at the 2-position. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide in the presence of a base, followed by cyclization with a suitable reagent to form the benzoimidazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols.
Scientific Research Applications
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the bromine and fluorine atoms, along with the thione group, contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Uniqueness
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrFN2S |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
4-bromo-6-fluoro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12) |
InChI Key |
VHODLSHFZWTYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


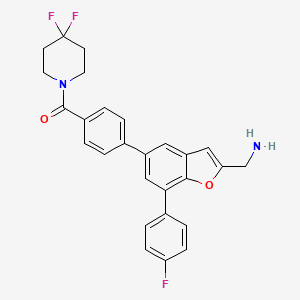
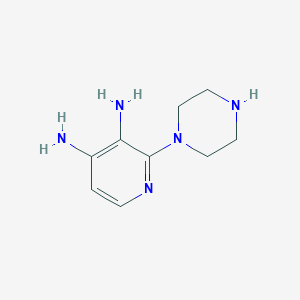
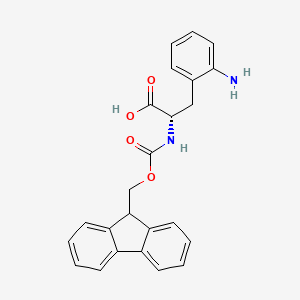
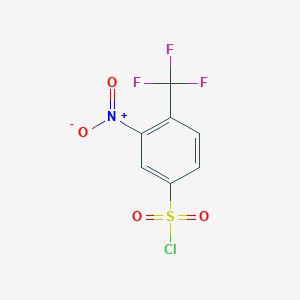

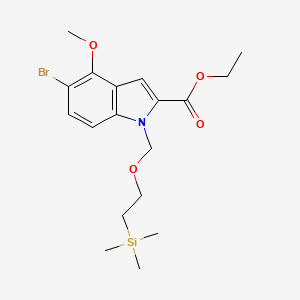
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)

![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
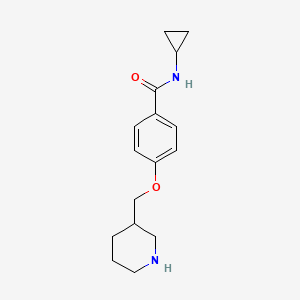
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
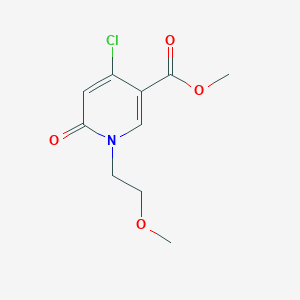
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
